

What is the chemical structure of DL-m-Tyrosine?

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Compound of Interest

Compound Name: *DL-m-Tyrosine*

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An In-depth Technical Guide to DL-m-Tyrosine

For Researchers, Scientists, and Drug Development Professionals

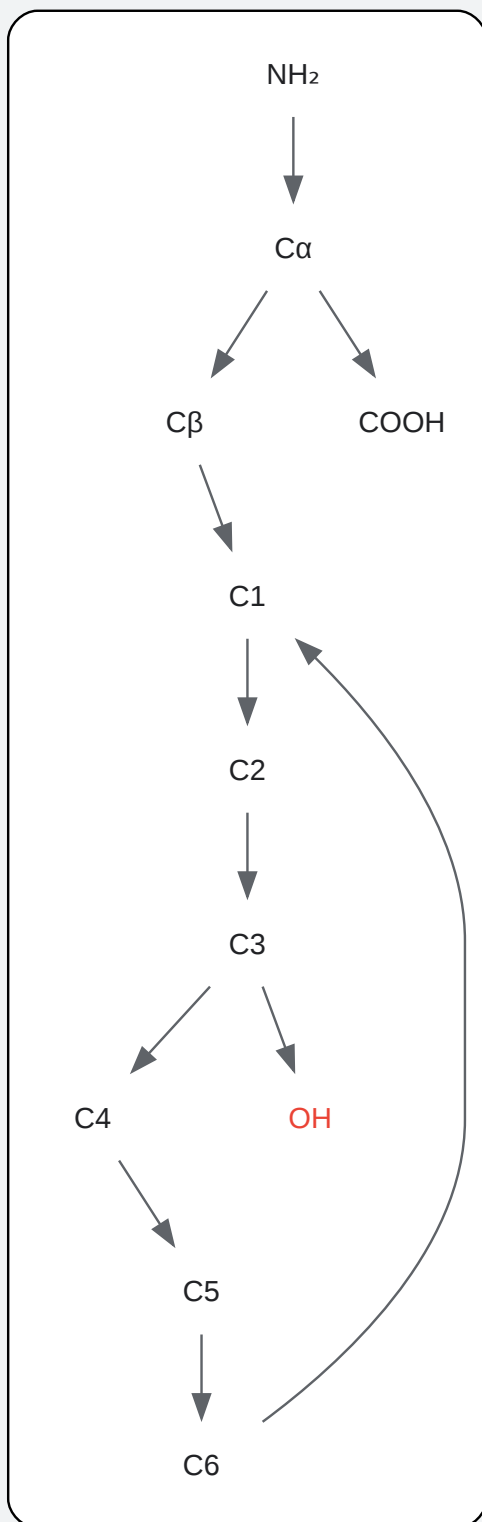
This guide provides a comprehensive overview of the chemical and biological properties of **DL-m-Tyrosine**, a non-proteinogenic amino acid. The information is curated for professionals in research and development, offering detailed data, experimental protocols, and visualizations of its chemical structure and relevant biological pathways.

Chemical Structure and Identification

DL-m-Tyrosine, systematically named (\pm)-2-amino-3-(3-hydroxyphenyl)propanoic acid, is a racemic mixture of the D- and L-enantiomers of meta-tyrosine.^[1] It is a structural isomer of the more common proteinogenic amino acid, L-tyrosine (p-tyrosine). The key structural feature is the hydroxyl group (-OH) positioned at the meta-position (carbon 3) of the phenyl ring relative to the alanine side chain.

Below is a diagram illustrating the chemical structure of **DL-m-Tyrosine**.

Chemical Structure of DL-m-Tyrosine



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Chemical structure of **DL-m-Tyrosine**.

Table 1: Chemical Identifiers for DL-m-Tyrosine

Identifier	Value
IUPAC Name	(±)-2-amino-3-(3-hydroxyphenyl)propanoic acid
Synonyms	DL-3-Hydroxyphenylalanine, DL-metatyrosine
Molecular Formula	C ₉ H ₁₁ NO ₃
Molecular Weight	181.19 g/mol
CAS Number	775-06-4
PubChem CID	13052
SMILES	<chem>C1=CC(=CC(=C1)O)CC(C(=O)O)N</chem>
InChI	InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)

Physicochemical Properties

The physicochemical properties of **DL-m-Tyrosine** are summarized in the table below. These properties are crucial for its handling, formulation, and analytical characterization.

Table 2: Physicochemical Data for DL-m-Tyrosine

Property	Value	Reference
Appearance	White to off-white crystalline powder	[1]
Melting Point	280-285 °C (decomposes)	[1]
Solubility	Soluble in 1M HCl.	[1]
pKa ₁ (Carboxyl)	~2.2	Estimated
pKa ₂ (Ammonium)	~9.1	Estimated
pKa ₃ (Phenolic)	~10.1	Estimated

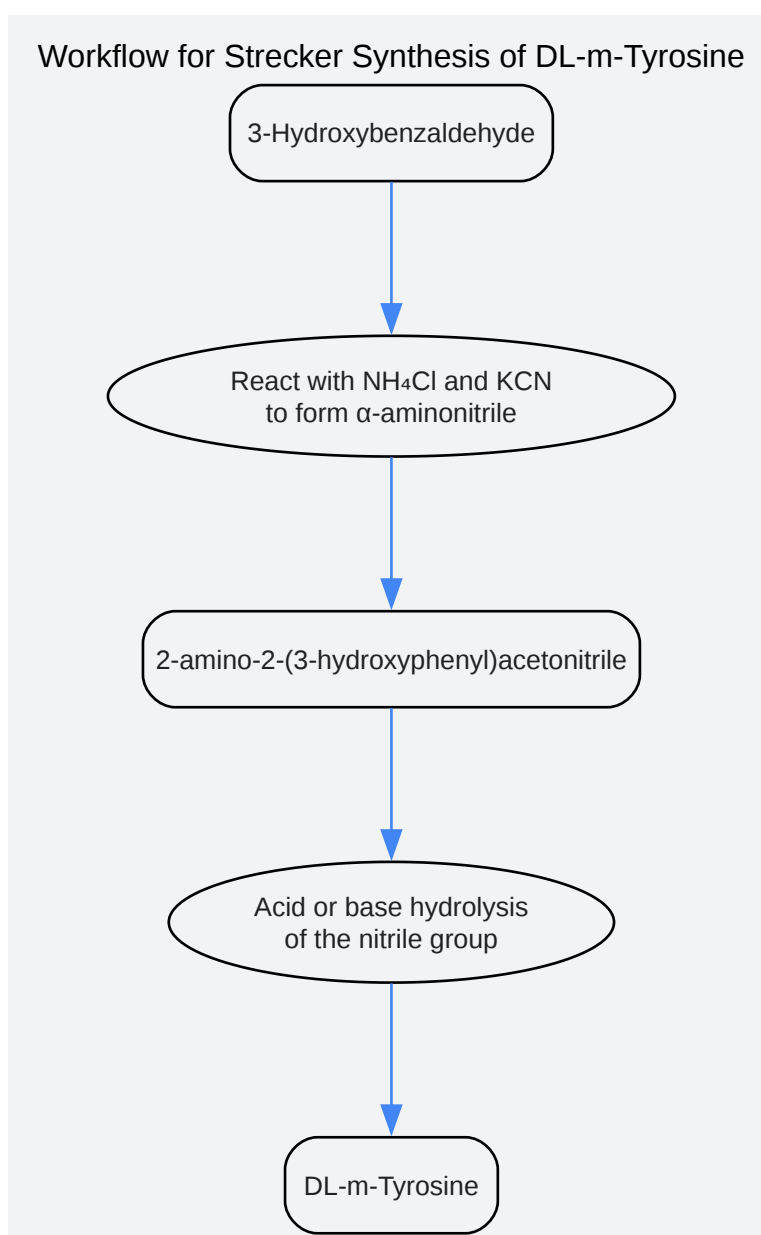
Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of **DL-m-Tyrosine**.

Synthesis of DL-m-Tyrosine

DL-m-Tyrosine can be synthesized through various established methods for amino acid synthesis. The Strecker synthesis and the Erlenmeyer-Plöchl synthesis are two common routes.

The Strecker synthesis is a three-step process starting from an aldehyde. For **DL-m-Tyrosine**, the starting material is 3-hydroxybenzaldehyde.



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Strecker synthesis workflow for **DL-m-Tyrosine**.

Methodology:

- Formation of α -aminonitrile:
 - Dissolve 3-hydroxybenzaldehyde in a suitable solvent (e.g., aqueous ethanol).
 - Add ammonium chloride (NH_4Cl) followed by potassium cyanide (KCN) to the solution.
 - Stir the reaction mixture at room temperature for several hours to allow for the formation of 2-amino-2-(3-hydroxyphenyl)acetonitrile. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Hydrolysis:
 - To the resulting α -aminonitrile, add a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH solution).
 - Heat the mixture under reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.
- Isolation and Purification:
 - After hydrolysis, neutralize the reaction mixture to the isoelectric point of **DL-m-Tyrosine** (around pH 5.5) to precipitate the amino acid.
 - Collect the precipitate by filtration and wash with cold water and then ethanol.
 - Recrystallize the crude product from hot water or aqueous ethanol to obtain pure **DL-m-Tyrosine**.

Analytical Characterization

Sample Preparation:

- Dissolve 5-10 mg of **DL-m-Tyrosine** in 0.6-0.7 mL of a deuterated solvent. Deuterium oxide (D_2O) with a small amount of DCl or NaOD to aid dissolution is a common choice. For observing exchangeable protons (from $-NH_2$, $-COOH$, and $-OH$), a non-protic solvent like $DMSO-d_6$ can be used.
- Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

- Solvent: D_2O
- Temperature: 298 K
- Pulse Program: Standard 1D proton (zg30)
- Number of Scans: 16-64 (depending on concentration)
- Relaxation Delay: 1-2 seconds
- Acquisition Time: ~3 seconds
- Spectral Width: 12-16 ppm

^{13}C NMR Acquisition Parameters (Example for a 100 MHz spectrometer):

- Solvent: D_2O
- Temperature: 298 K
- Pulse Program: Proton-decoupled carbon (zgpg30)
- Number of Scans: 1024 or more (due to low natural abundance of ^{13}C)
- Relaxation Delay: 2-5 seconds
- Acquisition Time: ~1 second
- Spectral Width: 200-220 ppm

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of **DL-m-Tyrosine** with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
- Transfer the finely ground powder to a pellet die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

FTIR Spectrum Acquisition:

- Instrument: A standard FTIR spectrometer.
- Mode: Transmission.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: Collect a background spectrum of a pure KBr pellet.

Sample Preparation for Electrospray Ionization (ESI-MS):

- Prepare a dilute solution of **DL-m-Tyrosine** (1-10 $\mu\text{g/mL}$) in a suitable solvent system, such as 50:50 water/acetonitrile with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

ESI-MS Analysis Parameters:

- Ionization Mode: Positive or Negative Electrospray Ionization.
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
- Capillary Voltage: 3-4 kV.
- Nebulizer Gas (N_2): Flow rate appropriate for the instrument.

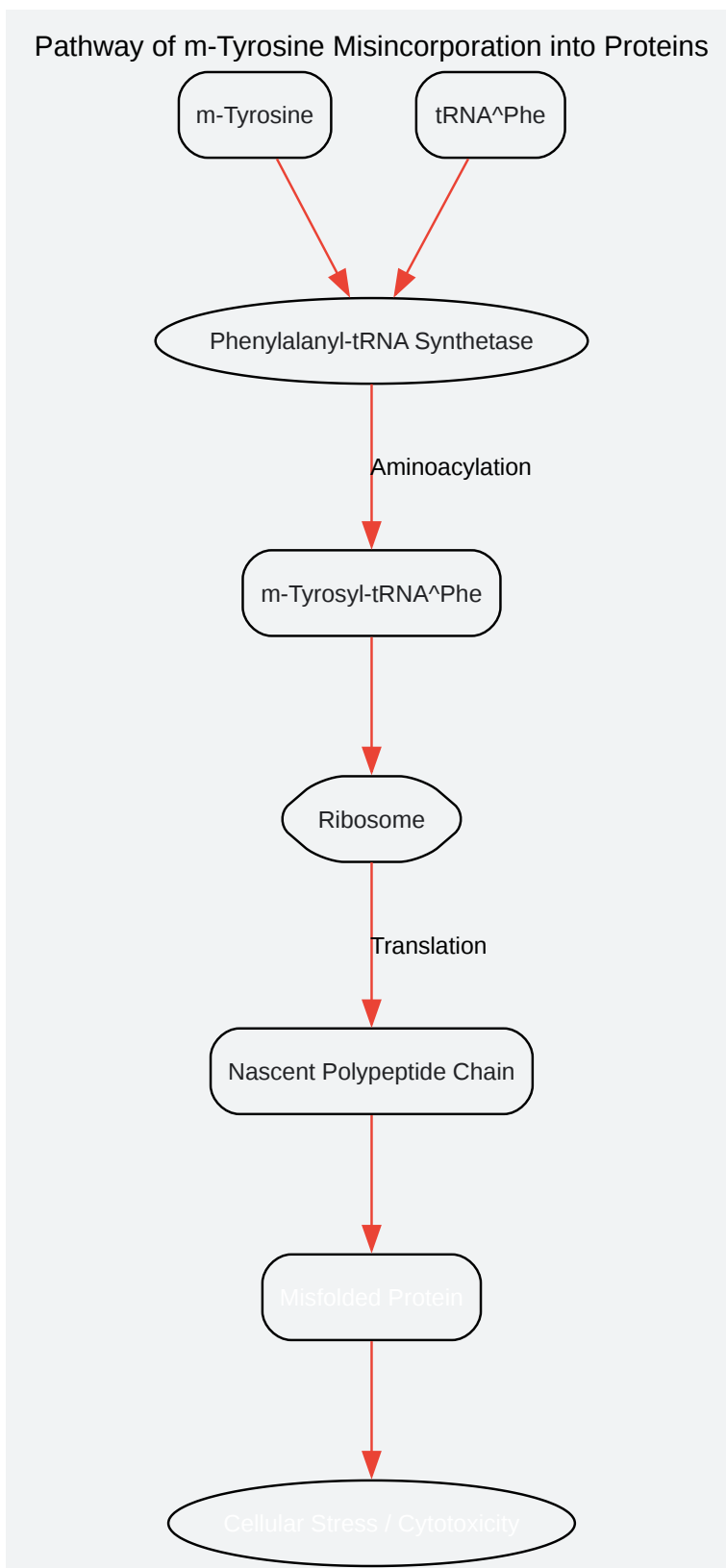
- Drying Gas (N₂): Flow rate and temperature optimized for desolvation (e.g., 8-12 L/min, 300-350 °C).
- Mass Range: m/z 50-500.

Biological Pathways and Mechanisms of Action

m-Tyrosine is not incorporated into proteins during normal translation in most organisms. However, under conditions of oxidative stress or when present in high concentrations, it can be misincorporated. It also has roles in neurotransmitter metabolism and can exhibit phytotoxicity.

Misincorporation into Proteins

One of the cytotoxic mechanisms of m-tyrosine is its misincorporation into proteins in place of phenylalanine.^[2] This process is thought to be mediated by phenylalanyl-tRNA synthetase, which can mistakenly recognize and activate m-tyrosine.



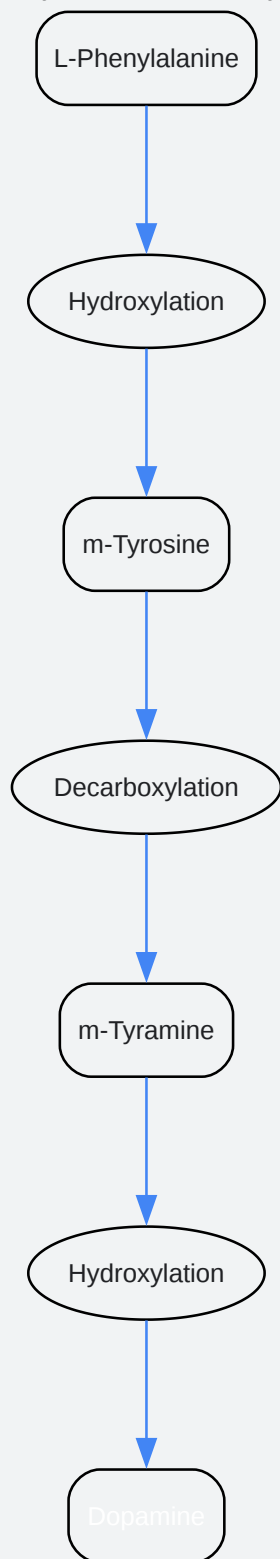
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Misincorporation of m-Tyrosine into proteins.

Alternative Dopamine Synthesis Pathway

While the primary route for dopamine synthesis is from L-tyrosine (p-tyrosine), a minor pathway involving m-tyrosine has been identified. In this pathway, phenylalanine is hydroxylated to m-tyrosine, which is then converted to m-tyramine and subsequently to dopamine.

Alternative Dopamine Synthesis Pathway Involving m-Tyrosine

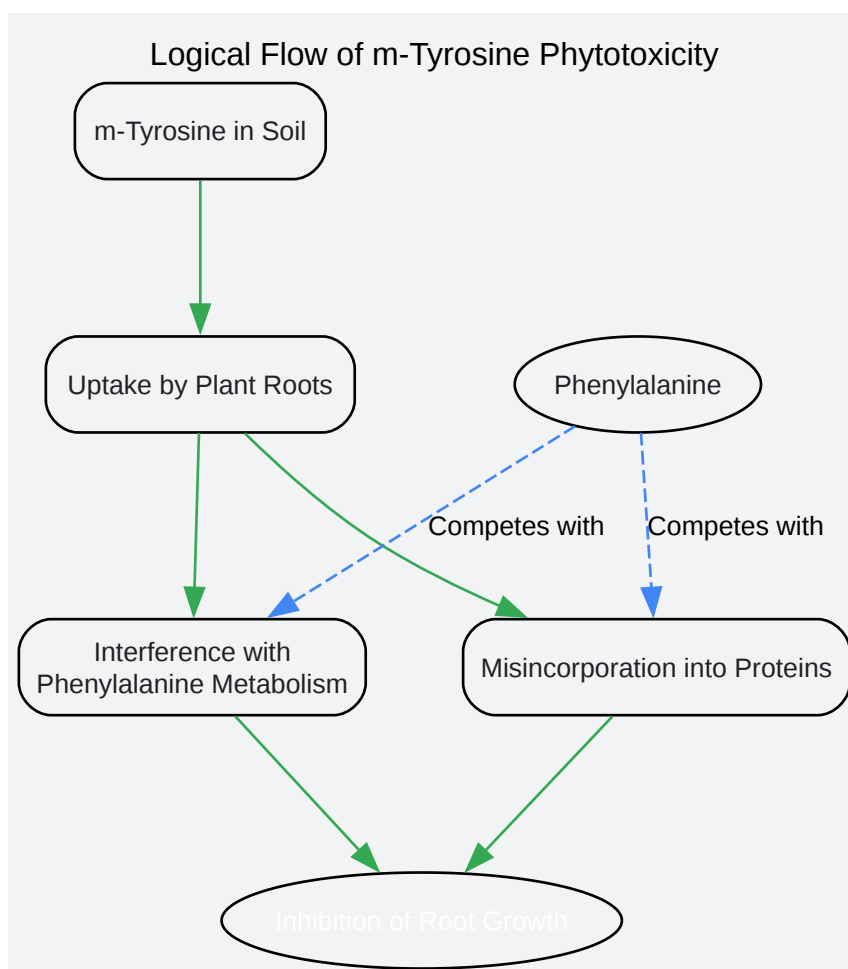


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Alternative dopamine synthesis from m-Tyrosine.

Phytotoxicity

m-Tyrosine is a known allelochemical exuded by the roots of some plants, exhibiting phytotoxic effects on neighboring plants. Its toxicity is believed to stem from its interference with amino acid metabolism and its misincorporation into proteins, leading to inhibited root growth. Phenylalanine can counteract the phytotoxic effects of m-tyrosine, suggesting competition for uptake or enzymatic sites.



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Mechanism of m-Tyrosine phytotoxicity.

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- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids - PMC [pmc.ncbi.nlm.nih.gov]
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